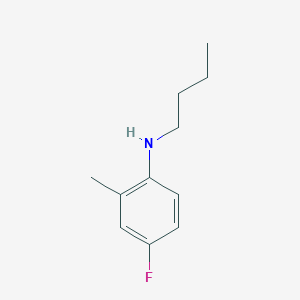
N-ethyl-3-(trifluoromethoxy)aniline
概要
説明
N-ethyl-3-(trifluoromethoxy)aniline is an aromatic amine with the chemical formula C9H10F3NO. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethoxy group attached to the benzene ring. It is known for its high selectivity and reactivity, making it a valuable compound in various chemical processes and research applications .
準備方法
Synthetic Routes and Reaction Conditions
N-ethyl-3-(trifluoromethoxy)aniline can be synthesized through the reaction of formic acid with nitrobenzene. The reaction is typically carried out in the presence of ammonium formate as a catalyst at temperatures around 140°C. This method yields a high selectivity for nitroarenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process involving formic acid and nitrobenzene can be scaled up for industrial applications. The use of ammonium formate as a catalyst and maintaining optimal reaction conditions are crucial for achieving high yields and selectivity .
化学反応の分析
Types of Reactions
N-ethyl-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N-ethyl-3-(trifluoromethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of N-ethyl-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and selectivity in various chemical reactions. The ethyl group attached to the nitrogen atom can also affect the compound’s steric and electronic characteristics, contributing to its unique behavior in different chemical environments .
類似化合物との比較
Similar Compounds
N-acetyl-3-(trifluoromethoxy)aniline: Similar structure but with an acetyl group instead of an ethyl group.
N-ethyl-4-(trifluoromethoxy)aniline: Similar structure but with the trifluoromethoxy group in the para position.
N-ethyl-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group
Uniqueness
N-ethyl-3-(trifluoromethoxy)aniline is unique due to the presence of both an ethyl group and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it highly selective and reactive in various chemical reactions, distinguishing it from other similar compounds .
特性
IUPAC Name |
N-ethyl-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-13-7-4-3-5-8(6-7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIVKOMCDMMWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




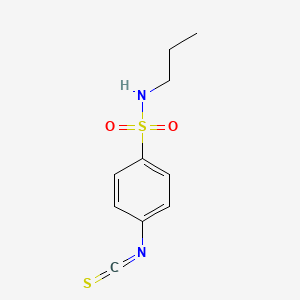
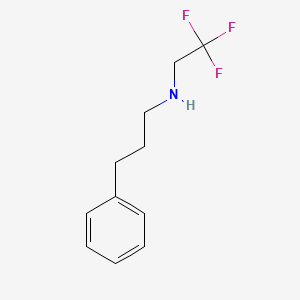
![Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074574.png)
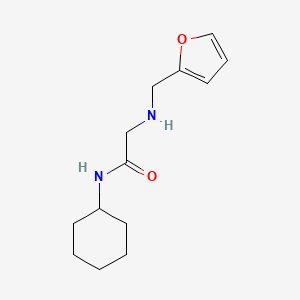
![2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3074582.png)
![5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine](/img/structure/B3074592.png)
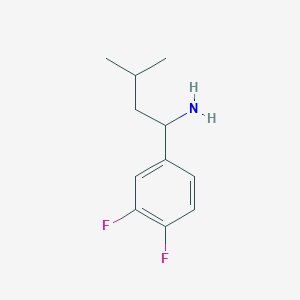
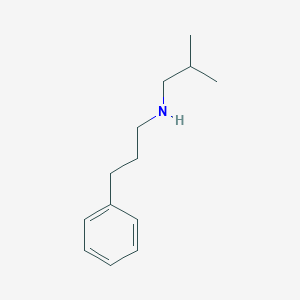

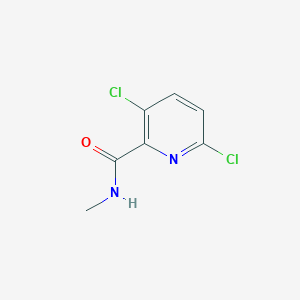
![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)
